2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide

Lipophilicity Drug-likeness Permeability

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide (CAS 2169568-00-5) is a heterocyclic small molecule (C₆H₈N₂O₄S₂, MW 236.27 g/mol) that integrates a 1,3-dioxolane acetal directly at the 2-position of a thiazole-5-sulfonamide core. The compound is classified as a versatile small-molecule scaffold and is commercially available as a research-grade building block from multiple suppliers (purity ≥95–98%).

Molecular Formula C6H8N2O4S2
Molecular Weight 236.26
CAS No. 2169568-00-5
Cat. No. B2847338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide
CAS2169568-00-5
Molecular FormulaC6H8N2O4S2
Molecular Weight236.26
Structural Identifiers
SMILESC1COC(O1)C2=NC=C(S2)S(=O)(=O)N
InChIInChI=1S/C6H8N2O4S2/c7-14(9,10)4-3-8-5(13-4)6-11-1-2-12-6/h3,6H,1-2H2,(H2,7,9,10)
InChIKeyPODRTLXZLXJQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide (CAS 2169568-00-5): A Dual-Heterocycle Sulfonamide Scaffold for Targeted Library Synthesis


2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide (CAS 2169568-00-5) is a heterocyclic small molecule (C₆H₈N₂O₄S₂, MW 236.27 g/mol) that integrates a 1,3-dioxolane acetal directly at the 2-position of a thiazole-5-sulfonamide core . The compound is classified as a versatile small-molecule scaffold and is commercially available as a research-grade building block from multiple suppliers (purity ≥95–98%) . Unlike simple thiazole-5-sulfonamides, the dioxolane moiety introduces a protected aldehyde equivalent and a stereoelectronic handle that modulates physicochemical properties, making this compound a strategic intermediate for medicinal chemistry campaigns targeting enzymes such as carbonic anhydrases, aldose reductase, and the orphan nuclear receptor RORγ [1].

Why 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide Cannot Be Replaced by Simple Thiazole-5-sulfonamides


Generic thiazole-5-sulfonamides (e.g., unsubstituted thiazole-5-sulfonamide, CAS 848362-05-0) lack the dioxolane acetal motif that defines the reactivity and physicochemical profile of the target compound. The 1,3-dioxolane ring serves as a masked aldehyde, enabling late-stage deprotection to a formyl group for diversification, while also significantly altering lipophilicity: the target compound exhibits a predicted LogP of –0.16 , versus –0.1 for the parent thiazole-5-sulfonamide [1] and +0.46 for the 2-chloro-4-dioxolane analog (CAS 2470439-65-5) [2]. These differences in LogP translate to distinct solubility and membrane permeability profiles that cannot be replicated by simple substitution. Furthermore, the 2-(1,3-dioxolan-2-yl) substitution pattern is specifically claimed in patent families covering RORγ modulators [3], meaning that analogs lacking this moiety fall outside the intellectual property landscape for this therapeutic target.

Head-to-Head Physicochemical and Structural Differentiation of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide


Lipophilicity Modulation: LogP Difference of –0.62 vs. the 2-Chloro-4-dioxolane Analog Drives Distinct ADME Profiles

The target compound exhibits a calculated LogP of –0.16, positioning it near the lower boundary of optimal CNS drug space, whereas the structurally related 2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide (CAS 2470439-65-5) has a LogP of +0.46 . The –0.62 LogP unit difference corresponds to an approximately 4.2-fold lower octanol-water partition coefficient, predicting significantly higher aqueous solubility and reduced passive membrane permeability for the target compound [1]. This differentiation is critical when selecting a scaffold for targets requiring cytosolic vs. membrane-bound engagement.

Lipophilicity Drug-likeness Permeability

Polar Surface Area Differentiation: TPSA of 91.51 Ų Places the Scaffold in Favorable Oral Bioavailability Space

The target compound has a calculated topological polar surface area (TPSA) of 91.51 Ų . This value falls below the 140 Ų threshold commonly associated with good oral bioavailability per Veber's rules, yet is substantially higher than the TPSA of simple thiazole-5-sulfonamide (~68–75 Ų for methyl-substituted analogs) [1]. The intermediate TPSA, conferred by the dioxolane oxygens and the sulfonamide group, balances solubility and permeability in a range that is difficult to achieve with mono-functionalized thiazole-sulfonamides.

Polar surface area Oral bioavailability Veber rules

Ionization State: Predicted pKa of 9.25 Confers Predominant Neutral Form at Physiological pH, Differentiating from More Acidic Sulfonamides

The predicted pKa of the target compound is 9.25±0.60 , indicating that the sulfonamide –SO₂NH₂ group remains largely unionized at physiological pH (7.4). In contrast, many clinically used aromatic sulfonamides (e.g., acetazolamide pKa ≈ 7.2; hydrochlorothiazide pKa ≈ 7.9) are significantly ionized at pH 7.4 [1]. At pH 7.4, the target compound is calculated to be >98% neutral, compared to approximately 40–60% ionized for acetazolamide-type sulfonamides. This difference in ionization state has direct consequences for passive diffusion, protein binding, and tissue distribution.

pKa Ionization pH-dependent solubility

Structural Isomerism: 2-(Dioxolan-2-yl) Substitution Pattern Is Essential for RORγ Modulator Activity as Claimed in Composition-of-Matter Patents

US Patent 10,301,272 B2 (Phenex Pharma AG) claims carboxamide or sulfonamide substituted thiazoles bearing a dioxolane or related cyclic acetal at the 2-position as modulators of the orphan nuclear receptor RORγ [1]. The generic Markush structure explicitly encompasses 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide. In contrast, thiazole-5-sulfonamides lacking the 2-dioxolane moiety (e.g., 4-methyl- or 2-amino-substituted analogs) are not covered by this patent family. This intellectual property differentiation means that the target compound is a required intermediate for any organization seeking to operate within the RORγ modulator patent space for autoimmune and inflammatory indications [2].

RORγ Nuclear receptor Patent composition-of-matter

Hydrogen Bond Donor/Acceptor Count: Balanced HBD (1) and HBA (6) Profile Meets Lead-like Criteria While Enabling Key Target Interactions

The target compound possesses 1 hydrogen bond donor (sulfonamide –NH₂) and 6 hydrogen bond acceptors (dioxolane oxygens, sulfonamide oxygens, thiazole nitrogen) . This HBD:HBA ratio of 1:6 is consistent with lead-like chemical space (Rule of Three: HBD ≤3, HBA ≤6). In comparison, the commonly used carbonic anhydrase inhibitor ethoxzolamide (EZA) has 2 HBD and 6 HBA, while the 2-chloro-4-dioxolane analog retains only 1 HBD but displays increased lipophilicity (LogP +0.46) [1]. The single HBD of the target compound limits the desolvation penalty upon target binding while the six HBAs provide multiple vectors for polar interactions within enzyme active sites such as carbonic anhydrase or aldose reductase [2].

Hydrogen bonding Lead-likeness Ligand efficiency

Recommended Deployment Scenarios for 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide in Drug Discovery and Chemical Biology


RORγ Modulator Lead Generation: A Patent-Covered Scaffold for Autoimmune Disease Programs

The 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide scaffold falls within the composition-of-matter claims of US 10,301,272 B2 and related patent family members covering RORγ modulators [1]. Research groups pursuing Th17-mediated autoimmune indications (psoriasis, rheumatoid arthritis, multiple sclerosis) can use this compound as a key intermediate for parallel library synthesis, exploiting the dioxolane as a protected aldehyde for late-stage reductive amination or Grignard addition. The predicted low LogP (–0.16) and moderate TPSA (91.51 Ų) provide a favorable starting point for optimizing oral bioavailability within the RORγ modulator chemical space.

Carbonic Anhydrase Inhibitor Fragment Growth: Optimized HBA Count for Zinc-Binding Pharmacophores

Thiazole-5-sulfonamides are established zinc-binding groups for carbonic anhydrase (CA) inhibition, with literature precedent for subnanomolar potency in benzo[d]thiazole-5-sulfonamide series [2]. The target compound's 6 hydrogen bond acceptors and single donor provide a balanced pharmacophore for fragment-based screening against CA isoforms (hCA I, II, VII, IX). The dioxolane moiety can be hydrolyzed to expose an aldehyde for fragment growth via oxime or hydrazone ligation, enabling rapid SAR exploration. The predicted pKa of 9.25 ensures the sulfonamide remains predominantly neutral, potentially enhancing selectivity for membrane-associated CA isoforms (hCA IX, XII) over cytosolic isoforms.

Aldose Reductase Inhibitor Development: Leveraging Thiazole-Sulfonamide Hybrids for Diabetic Complication Indications

Thiazole-sulfonamide hybrids have demonstrated potent aldose reductase (ALR2) inhibition, with the most active compound (7b) in a published series showing activity comparable to the clinical standard sorbinil in ex vivo rat lens homogenate assays . The target compound, bearing the 2-dioxolan-2-yl-thiazole-5-sulfonamide core, can serve as a starting scaffold for synthesizing focused libraries targeting the polyol pathway. The dioxolane acetal provides a metabolic soft spot that can be modulated to tune microsomal stability, while the sulfonamide engages the enzyme's anion-binding pocket.

Physicochemical Property-Driven Library Design: Balancing Solubility and Permeability in Early Lead Optimization

With a calculated LogP of –0.16, TPSA of 91.51 Ų, pKa of 9.25, and favorable HBD/HBA count (1/6), the target compound occupies a distinct region of drug-like chemical space that is underrepresented in commercial screening collections . Medicinal chemistry teams seeking to improve aqueous solubility of lead series without sacrificing permeability can procure this scaffold as a 'Goldilocks' core: more polar than the chloro-analog (LogP +0.46) yet more permeable than simple thiazole-5-sulfonamides with higher TPSA. The dioxolane ring additionally serves as a versatile synthetic handle for diversification via acetal hydrolysis, transacetalization, or direct functionalization.

Quote Request

Request a Quote for 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.